1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene
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Overview
Description
1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene typically involves multiple steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent in the presence of a catalyst like copper(I) chloride (CuCl).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: De-brominated benzene derivatives.
Substitution: Azide or nitrile-substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Benzyloxy)-3-bromobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
1-(Benzyloxy)-5-cyclopropylbenzene: Lacks the bromine atom, which may reduce its ability to undergo certain substitution reactions.
1-(Benzyloxy)-3-chloro-5-cyclopropylbenzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness: 1-(Benzyloxy)-3-bromo-5-cyclopropylbenzene is unique due to the combination of its benzyloxy, bromine, and cyclopropyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H15BrO |
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Molecular Weight |
303.19 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15BrO/c17-15-8-14(13-6-7-13)9-16(10-15)18-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2 |
InChI Key |
OPUXBDAYLODVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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